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Compound of Interest

Compound Name: 4-Chloro-3-fluorophenethyl alcohol

Cat. No.: B1597430 Get Quote

An In-depth Technical Guide to 4-Chloro-3-fluorophenethyl Alcohol: Synthesis,

Characterization, and Application in Drug Discovery

Executive Summary
4-Chloro-3-fluorophenethyl alcohol is a halogenated aromatic compound with significant

potential as a chemical intermediate and building block in the synthesis of novel

pharmaceutical agents and agrochemicals. The strategic placement of both chlorine and

fluorine atoms on the phenyl ring allows for the fine-tuning of physicochemical properties such

as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug

design.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and process development scientists. It provides a detailed overview of the core

physicochemical properties of 4-Chloro-3-fluorophenethyl alcohol, outlines plausible

synthetic strategies, and details a robust workflow for its analytical characterization.

Furthermore, it contextualizes the compound's utility by exploring the established roles of its

structural analogs in modern drug discovery and development. While public domain data on

this specific isomer (CAS 206362-79-0) is limited, this document synthesizes information from

closely related halogenated phenethyl alcohols to provide a validated and logical framework for

its practical application.
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Physicochemical Properties and Structural
Identification
The identity and purity of a starting material are foundational to any successful synthetic

campaign. 4-Chloro-3-fluorophenethyl alcohol belongs to a class of substituted

phenylethanols, and its properties can be understood in the context of its isomers and related

analogs.

Core Compound Data
The primary subject of this guide is 2-(4-Chloro-3-fluorophenyl)ethanol. Its fundamental

properties, alongside those of key structural analogs, are summarized below for comparative

analysis.

Property
4-Chloro-3-

fluorophenethyl

alcohol

3-Chloro-4-
fluoropheneth
yl alcohol

4-
Chloropheneth
yl alcohol

4-
Fluoropheneth
yl alcohol

Structure

Synonym(s)

2-(4-Chloro-3-

fluorophenyl)etha

nol

2-(3-Chloro-4-

fluorophenyl)etha

nol

2-(4-

Chlorophenyl)eth

anol

2-(4-

Fluorophenyl)eth

anol

CAS Number 206362-79-0[1] MFCD06201121 1875-88-3[2] 7589-27-7

Molecular

Formula
C₈H₈ClFO C₈H₈ClFO C₈H₉ClO C₈H₉FO[3]

Molecular Weight 174.60 g/mol 174.60 g/mol 156.61 g/mol [2] 140.15 g/mol

Synthesis and Manufacturing Insights
The synthesis of halogenated phenethyl alcohols typically involves the reduction of a

corresponding substituted phenylacetic acid or a derivative thereof. The choice of starting

material and reducing agent is critical and is often dictated by cost, scalability, and functional

group tolerance.
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Proposed Synthetic Pathway: Reduction of 4-Chloro-3-
fluorophenylacetic Acid
A robust and widely applicable method for preparing phenethyl alcohols is the reduction of the

corresponding phenylacetic acid. This transformation can be efficiently achieved using powerful

reducing agents like sodium borohydride in the presence of a catalyst or co-reagent. A

patented process for a related compound, 4-chlorophenethyl alcohol, utilizes sodium

borohydride with iodine to reduce 4-chlorophenylacetic acid, which itself is synthesized from 4-

chloroacetophenone[4]. This established methodology provides a strong causal basis for a

proposed synthesis of 4-Chloro-3-fluorophenethyl alcohol.

The rationale for this two-step approach is process efficiency and substrate availability.

Substituted acetophenones are common commercial starting materials. Their conversion to the

phenylacetic acid, followed by reduction, is a reliable sequence. The reduction of the carboxylic

acid is a critical step that requires a potent reducing system, as borohydrides alone are often

insufficient. The addition of iodine to sodium borohydride generates diborane in situ, which is

highly effective for this type of reduction.

4-Chloro-3-fluoro-
acetophenone

4-Chloro-3-fluoro-
phenylacetic Acid

 Willgerodt-Kindler
 Reaction 4-Chloro-3-fluoro-

phenethyl Alcohol

 Reduction
(NaBH4 / I2) 

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-Chloro-3-fluorophenethyl alcohol.

Experimental Protocol: Reduction of Phenylacetic Acid
This protocol is a representative methodology based on established chemical principles for

analogous compounds[4]. Researchers must conduct their own risk assessment and

optimization.

Reaction Setup: To a dry, inert-atmosphere flask (e.g., nitrogen or argon), add 4-Chloro-3-

fluorophenylacetic acid (1.0 eq).

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material

completely. Cool the solution to 0°C using an ice bath.
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Reducing Agent Preparation: In a separate flask, cautiously add sodium borohydride

(NaBH₄, 2.0-3.0 eq) to another portion of anhydrous THF.

Iodine Addition: To the stirred NaBH₄ suspension at 0°C, slowly add a solution of iodine (I₂,

~1.0-1.5 eq) in THF. The addition is exothermic and results in the evolution of hydrogen gas;

ensure adequate ventilation and slow addition. Stir until the brown color of the iodine

disappears.

Reduction: Slowly add the solution of the phenylacetic acid from step 2 to the reducing agent

mixture from step 4, maintaining the temperature at 0-5°C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Quenching: Carefully quench the reaction by slowly adding methanol, followed by an

aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

Workup and Extraction: Adjust the pH to acidic (~pH 2-3) with dilute HCl. Extract the product

into an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel

column chromatography to yield the final 4-Chloro-3-fluorophenethyl alcohol.

This self-validating protocol includes a clear endpoint (consumption of starting material) and a

standard purification method, ensuring the isolation of a well-characterized product.

Analytical Characterization Workflow
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable

step in drug development. A multi-technique approach is required for unambiguous

characterization.
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Characterization Suite

Synthesized Crude Product

Column Chromatography

Mass Spectrometry (MS)
Confirms Molecular Weight

 Purified Sample 
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(¹H, ¹³C, ¹⁹F)

Elucidates Structure

 Purified Sample 

IR Spectroscopy
Identifies Functional Groups

 Purified Sample 

HPLC / GC
Determines Purity (>95%)

 Purified Sample 

Qualified Building Block
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Caption: Standard analytical workflow for compound characterization.
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Mass Spectrometry (MS): This is the first line of analysis to confirm the molecular mass of

the target compound. For 4-Chloro-3-fluorophenethyl alcohol (C₈H₈ClFO), the expected

monoisotopic mass is approximately 174.02 g/mol [5]. The presence of a chlorine atom will

result in a characteristic M+2 isotopic pattern with a ratio of roughly 3:1, providing strong

evidence for its incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for

unambiguous structure elucidation.

¹H NMR: Will confirm the presence of the ethyl chain (-CH₂CH₂OH) and the substitution

pattern on the aromatic ring. The protons on the phenyl ring will exhibit complex splitting

patterns due to ³J (H-H) and ⁴J (H-F) coupling.

¹³C NMR: Will show the correct number of carbon signals (8 expected) and their chemical

environments.

¹⁹F NMR: Will show a singlet for the single fluorine atom, confirming its presence.

Infrared (IR) Spectroscopy: This technique is used to verify the presence of key functional

groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of

the alcohol's O-H stretching vibration[6].

Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or

Gas Chromatography (GC) is used to determine the purity of the final compound. For use in

drug discovery, a purity level of >95% is typically required.

Role and Application in Drug Discovery
Halogenated organic molecules are of paramount importance in modern pharmaceuticals. The

inclusion of chlorine and fluorine atoms into a drug candidate can profoundly influence its

biological and physical properties.

The Strategic Value of Halogenation
Metabolic Stability: Fluorine, in particular, is often introduced to block sites of metabolic

oxidation, thereby increasing the half-life of a drug in the body.
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Lipophilicity and Permeability: Both chlorine and fluorine are lipophilic, which can enhance a

molecule's ability to cross cellular membranes. The specific substitution pattern allows for

precise control over the overall LogP value.

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent

interaction with protein targets that can significantly increase binding affinity and selectivity.

Over 88% of pharmaceuticals in the United States rely on chlorine chemistry in their

synthesis[7].

Established Applications of Structural Analogs
While specific applications for 4-Chloro-3-fluorophenethyl alcohol are not yet widely

published, its structural congeners are well-established intermediates. For example, 4-

chlorophenethyl alcohol is a key intermediate in the synthesis of Fenbuconazole, a potent

triazole fungicide[4]. Similarly, 4-fluorophenethyl alcohol has been used as a precursor in the

synthesis of other functionalized molecules for research applications. These examples

authoritatively ground the utility of the phenethyl alcohol scaffold as a validated starting point

for accessing more complex, biologically active molecules.

Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. While a full GHS

classification for 4-Chloro-3-fluorophenethyl alcohol is not available, data from close analogs

provides a reliable basis for a cautious approach[1].

Hazard Category Information Source Analog

Acute Toxicity
Danger: Toxic if swallowed

(H301).

3-Chloro-4-fluorophenethyl

alcohol

Skin Irritation
Warning: Causes skin irritation

(H315).

4-Fluorophenethyl Alcohol

(GHS Classification)

Eye Irritation
Warning: Causes serious eye

irritation (H319).

4-Fluorophenethyl Alcohol

(GHS Classification)

Combustibility Combustible liquid. 4-Fluorophenethyl alcohol
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Recommended Handling Procedures:

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

glasses with side shields or goggles, and a lab coat.

Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when

heating or concentrating solutions.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

oxidizing agents. The storage class is typically for combustible liquids[2].

Conclusion
4-Chloro-3-fluorophenethyl alcohol represents a promising, albeit underexplored, building

block for the fields of pharmaceutical and agrochemical research. Its dual halogenation offers a

strategic advantage for modulating molecular properties critical for biological activity. Based on

established chemical precedent, its synthesis is readily achievable through the reduction of the

corresponding phenylacetic acid. The analytical workflows detailed herein provide a robust

framework for its characterization and quality control. By leveraging the insights gained from its

structural analogs, researchers can confidently integrate this compound into discovery

programs to explore new chemical space and develop next-generation therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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